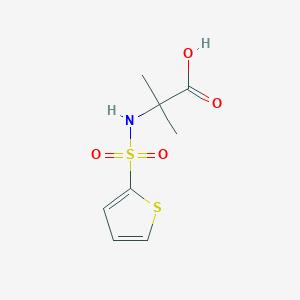

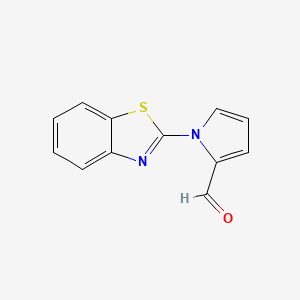

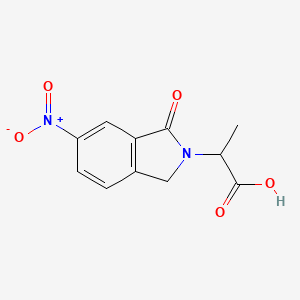

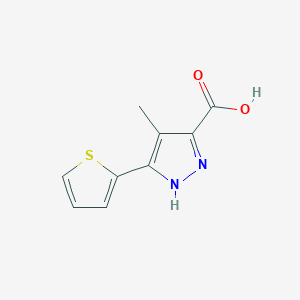

4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of various pyrazole derivatives has been explored in the literature, with a focus on incorporating thiophene moieties for enhanced biological activity. For instance, novel Schiff bases were synthesized using a Gewald synthesis technique, starting from 1-(3-fluoro-4-methoxyphenyl)ethanone and malononitrile, followed by a reaction with 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives . Another study reported the synthesis of pyrazole-thiophene-based amide derivatives using different methodologies, including a Pd(0)-catalyzed Suzuki–Miyaura cross-coupling . Additionally, a one-pot, four-component reaction was employed to synthesize 3-(2-(5-(benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives .

Molecular Structure Analysis

The molecular structures of synthesized compounds have been characterized using various spectroscopic techniques. For example, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was elucidated using NMR, FT-IR, and single-crystal X-ray diffraction, with theoretical studies complementing the experimental data . Similarly, the structure of a novel pyrazole derivative was confirmed by single-crystal X-ray diffraction, revealing a twisted conformation between the pyrazole and thiophene rings .

Chemical Reactions Analysis

The chemical reactivity of synthesized pyrazole derivatives has been investigated using computational methods. Density Functional Theory (DFT) calculations were used to predict the reactivity descriptors of functionalized thiophene-based pyrazole amides, identifying the most chemically reactive and stable compounds within a series . Furthermore, the antidepressant activity of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides was evaluated, with certain derivatives showing promising results .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds have been extensively studied. Non-linear optical (NLO) properties, NMR, and other chemical reactivity descriptors were calculated for thiophene-based pyrazole amides, with some compounds exhibiting better NLO responses . The thermal stability of certain pyrazole derivatives was also assessed, with one compound remaining stable up to 190°C . Additionally, the solvent effects on structural parameters and non-linear optical properties were investigated, providing insights into the behavior of these compounds in different environments .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The compound 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid belongs to a class of compounds with potential applications in various fields of chemistry and pharmacology due to their unique structural properties. Research focusing on similar compounds has explored their synthesis, structural characterization, and potential applications. For instance, the synthesis of related pyrazole-thiophene-based amide derivatives showcases the versatility of these compounds. These derivatives have been synthesized via different methodologies, demonstrating moderate to good yields and highlighting the role of catalytic approaches in optimizing the synthesis process. The structural features of these compounds have been analyzed through computational applications, revealing insights into their electronic structure and non-linear optical (NLO) properties. Such studies underscore the potential of these compounds in materials science and as candidates for NLO applications (Kanwal et al., 2022).

Potential Anti-Tumor Agents

Another area of interest is the exploration of thiophene-based compounds as anti-tumor agents. A study on bis-pyrazolyl-thiazoles incorporating the thiophene moiety investigated their synthesis and evaluated their potential as anti-tumor agents. The compounds displayed promising activities against hepatocellular carcinoma (HepG2) cell lines, suggesting their potential therapeutic applications in cancer treatment (Gomha et al., 2016).

Chemical Reactivity and Stability

The chemical reactivity and stability of pyrazole-thiophene compounds have also been studied, focusing on their synthesis and the evaluation of their reactivity descriptors. Such studies are crucial in understanding the compounds' behavior in chemical reactions and their potential applications in designing more efficient and stable molecular systems (Martins et al., 2002).

Molecular Modeling and Drug Design

In the context of drug design, the structural and spectral investigations of pyrazole carboxylic acid derivatives have provided valuable insights into their molecular properties. These investigations, combining experimental and theoretical approaches, have facilitated the understanding of the compounds' interaction mechanisms at the molecular level, aiding in the design of more effective drug molecules (Viveka et al., 2016).

Eigenschaften

IUPAC Name |

4-methyl-5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-5-7(6-3-2-4-14-6)10-11-8(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFZFQSJPCUVII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1C(=O)O)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390210 |

Source

|

| Record name | 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid | |

CAS RN |

890621-27-9 |

Source

|

| Record name | 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.